1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
The synthesis of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one can be achieved through several synthetic routes. Industrial production methods often utilize readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, which undergo nucleophilic substitution and subsequent reduction to form the desired compound .
Chemical Reactions Analysis
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities . In biology and medicine, it is used in the development of drugs with antibacterial, antiviral, and anticancer properties . Additionally, this compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s imidazole and pyridine rings enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one can be compared with other similar compounds such as imidazole, pyridine, and their derivatives. Similar compounds include 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and 2-methylimidazo[4,5-b]pyridine .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1,6-dimethyl-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6-7(9-4-5)10-8(12)11(6)2/h3-4H,1-2H3,(H,9,10,12) |
InChI Key |
FEVUXMONAWMHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)N2C)N=C1 |
Origin of Product |
United States |
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